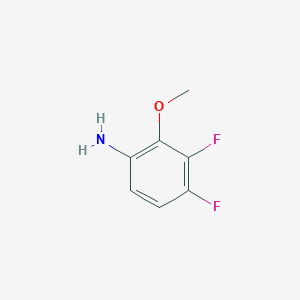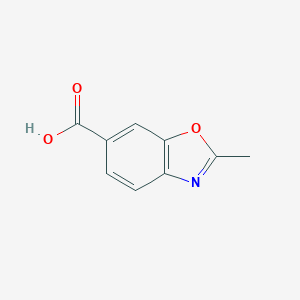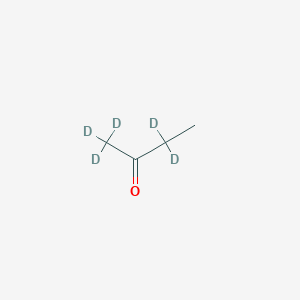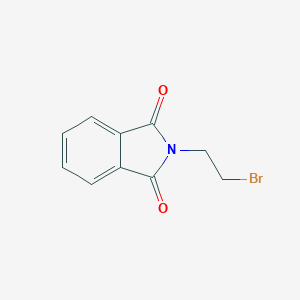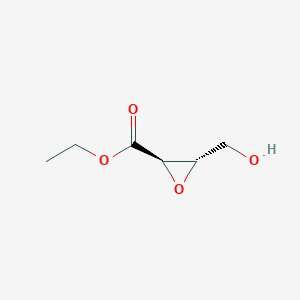
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In
Mécanisme D'action
The mechanism of action of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to its anti-inflammatory and anti-cancer effects. It may also interact with plant hormones, regulating their growth and development.
Effets Biochimiques Et Physiologiques
Studies have shown that oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) can affect various biochemical and physiological processes. In animal models, it has been shown to reduce inflammation and tumor growth. In plants, it has been shown to enhance root and shoot growth, increase chlorophyll content, and improve stress tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) in lab experiments is its relatively low toxicity compared to other chemicals. It is also readily available and can be synthesized using simple methods. However, its mechanism of action is not fully understood, and its effects may vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for the study of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI). One area of research could focus on elucidating its mechanism of action, which may lead to the development of new drugs or plant growth regulators. Another area of research could explore its potential applications in other fields, such as environmental remediation or material science. Additionally, further studies could investigate the effects of different concentrations and exposure durations of the compound on various organisms and systems.
Méthodes De Synthèse
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) can be synthesized through various methods, including the reaction of glycidol with ethyl chloroformate in the presence of a base or the reaction of ethyl chloroformate with glycidol in the presence of a tertiary amine. The purity of the compound can be improved through different purification methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, it has been used as a plant growth regulator, enhancing crop yield and quality. In industry, it has been utilized as a precursor for the synthesis of various chemicals.
Propriétés
Numéro CAS |
117069-18-8 |
|---|---|
Nom du produit |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) |
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
Clé InChI |
JSWMMEAMKHHEDN-CRCLSJGQSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H](O1)CO |
SMILES |
CCOC(=O)C1C(O1)CO |
SMILES canonique |
CCOC(=O)C1C(O1)CO |
Synonymes |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



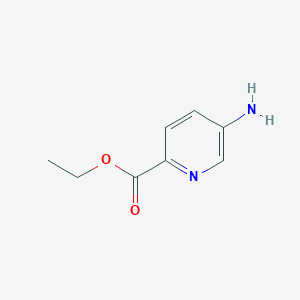
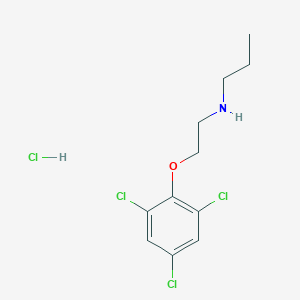
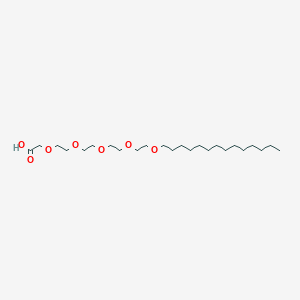
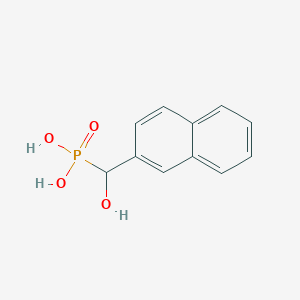
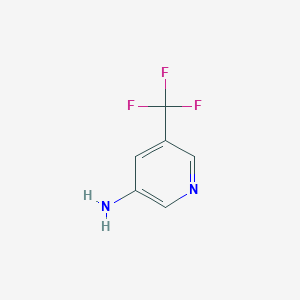
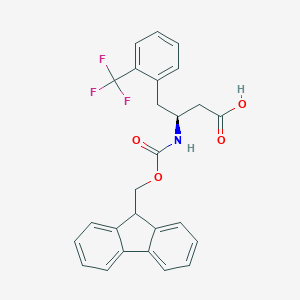
![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)
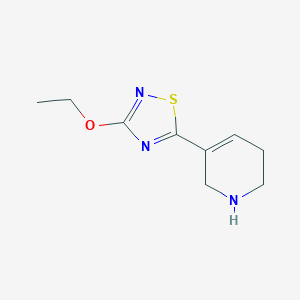
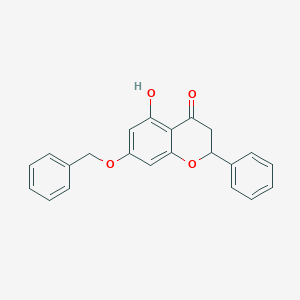
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
